molecular formula C10H11BrO2 B1596594 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 50777-64-5

2-(2-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No. B1596594
CAS RN: 50777-64-5
M. Wt: 243.1 g/mol
InChI Key: IMTMVLZKQOKWKK-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromophenyl)-2-methyl-1,3-dioxolane” is a brominated organic compound. Brominated compounds are often used in organic synthesis and in the production of flame retardants .


Synthesis Analysis

While specific synthesis methods for “2-(2-Bromophenyl)-2-methyl-1,3-dioxolane” are not available, brominated compounds are generally synthesized through electrophilic halogenation . This involves the addition of a halogen (in this case, bromine) to an organic compound .


Chemical Reactions Analysis

Brominated compounds are often used in cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in organic synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Preparation 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane is synthesized through the bromination of 2-Methyl-1,3-dioxolane-2-ethanol with dibromotriphenylphosphorane, achieving a 75% isolated yield. This compound is recognized as a useful methyl vinyl ketone equivalent, indicating its potential utility in organic synthesis and chemical reactions (Petroski, 2002).

Structural and Molecular Properties The compound demonstrates unique structural properties, such as the asymmetric unit containing two crystallographically independent molecules, with the bromophenyl rings oriented at specific dihedral angles. The dioxolane rings in this compound adopt envelope conformations, and it features intramolecular N—H⋯O hydrogen bonds that lead to the formation of five-membered rings. This intricate molecular structure indicates potential utility in studying molecular interactions and designing complex chemical entities (Liu et al., 2009).

Applications in Synthesis and Polymerization The compound is instrumental in the synthesis of various complex molecules and serves as an intermediate in multiple synthetic pathways. For instance, it's used in the synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one, showcasing its role in producing industrially significant compounds. Its involvement in complex synthetic routes, like the preparation of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl, highlights its versatility and importance in organic synthesis (Mekonnen et al., 2009).

Advanced Applications and Material Science

In Material Science and Polymerization 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane shows utility in material science, particularly in the field of polymerization. It's used in the preparation of well-defined and degradable PEG-based copolymers, indicating its role in developing new materials with potential applications in biomedicine and industry (Delplace et al., 2015).

In Nanoparticle Synthesis and Optoelectronics The compound finds applications in the development of nanoparticles with enhanced brightness and emission-tuned properties. This indicates its role in the field of optoelectronics and the development of new materials with specific optical properties. The synthesis involves intricate processes, showcasing the compound's utility in advanced material synthesis (Fischer et al., 2013).

Safety And Hazards

Brominated compounds can pose safety hazards. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling these compounds.

properties

IUPAC Name

2-(2-bromophenyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(12-6-7-13-10)8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTMVLZKQOKWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346809
Record name 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-methyl-1,3-dioxolane

CAS RN

50777-64-5
Record name 2-(2-Bromophenyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
X Bei, T Uno, J Norris, HW Turner, WH Weinberg… - …, 1999 - ACS Publications
The phenyl backbone-derived P,O- and P,N-compounds 1−10 were investigated for their utility as ligands in palladium/ligand-catalyzed aryl aminations. The P,O-ligands 2-(2‘-…
Number of citations: 147 pubs.acs.org
JD Albright, DF Lieberman - Journal of heterocyclic chemistry, 1994 - Wiley Online Library
Reaction of 2‐(2‐bromophenyl)‐2‐methyl‐1,3‐dioxolane with lithium (1,1‐dimethylethyl)amide, lithium (2,2‐dimethylpropyl)amide, lithium (1,1‐dimethylpropyl)amide gave the …
Number of citations: 5 onlinelibrary.wiley.com
K Kobayashi, M Kuroda - Helvetica Chimica Acta, 2014 - Wiley Online Library
An efficient two‐step method for the preparation of 3‐(2‐hydroxyethoxy)‐ or 3‐(3‐hydroxypropoxy)isobenzofuran‐1(3H)‐ones 3 has been developed. Thus, the reaction of 1‐(1,3‐dioxol…
Number of citations: 5 onlinelibrary.wiley.com
S Toyota, M Asakura, T Sakaue - Bulletin of the Chemical Society of …, 2002 - journal.csj.jp
The title carbonyl compounds bearing a 4,4-diphenyl-1,3,2-dioxaborolan-2-yl group at the ortho position were prepared to compare the Lewis basicity of carbonyl-oxygen atoms. In the …
Number of citations: 13 www.journal.csj.jp
A Poellnitz, A Silvestru - Tetrahedron, 2015 - Elsevier
Bis(2-acetylphenyl)dichalcogenides of type [2-(O=CMe)C 6 H 4 ] 2 E 2 (E=S, Se, Te) were prepared by the hydrolysis of [2-{(CH 2 O) 2 C(CH 3 )}C 6 H 4 ] 2 E 2 . In their reaction with …
Number of citations: 6 www.sciencedirect.com
JY Jeong, J Sperry, MA Brimble - The Journal of Organic …, 2019 - ACS Publications
The integrastatins, epicoccolide A and epicoccongirone A, are natural products containing a unique [6.6.6.6]-tetracyclic core framework that exhibit a broad spectrum of biological …
Number of citations: 7 pubs.acs.org
JF Guastavino, RA Rossi - The Journal of Organic Chemistry, 2012 - ACS Publications
A two-step synthesis of six-, seven-, eight-, and nine-member benzo-fused heterocycles in good to excellent yields is reported. The synthetic strategy involves the generation of a new …
Number of citations: 46 pubs.acs.org
A Novodomska, M Dudičovà, FR Leroux… - Tetrahedron …, 2007 - Elsevier
The coupling reaction between 2-p-tolylsulfinyl benzaldehyde and substituted boronic acids catalyzed by Pd 2 (dba) 3 ·CHCl 3 proceeds in a stereoselective manner, demonstrating the …
Number of citations: 29 www.sciencedirect.com

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